Etafedrine hydrochloride

Catalog No.
S527470
CAS No.
530-35-8
M.F
C12H19NO.ClH
C12H20ClNO
M. Wt
229.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etafedrine hydrochloride

CAS Number

530-35-8

Product Name

Etafedrine hydrochloride

IUPAC Name

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C12H19NO.ClH
C12H20ClNO

Molecular Weight

229.74 g/mol

InChI

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1

InChI Key

WRONACHIHQGZSD-JGAZGGJJSA-N

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl

Solubility

Soluble in DMSO

Synonyms

etafedrine, etafedrine hydrochloride, etafedrine hydrochloride, (R-(R*,S*))-isomer, etafedrine, (R*,S*)-isomer, etafedrine, R-(R*,S*), etaphedrine, L-N-ethylephedrine

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl

Isomeric SMILES

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl

Description

The exact mass of the compound Etafedrine HCl is 229.1233 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etafedrine hydrochloride is a sympathomimetic amine that is chemically classified as a phenethylamine derivative. Its chemical formula is C₁₂H₁₉NO·HCl, and it features a hydroxyl group, an amine group, and an ethyl side chain attached to a phenyl ring. This compound is structurally related to ephedrine and pseudoephedrine, both of which are well-known for their stimulant and bronchodilator effects. Etafedrine hydrochloride is primarily used in the treatment of respiratory conditions due to its ability to relieve bronchospasm by stimulating beta-adrenergic receptors in the lungs .

Typical of amines and alcohols. Key reactions include:

  • Alkylation: The synthesis of etafedrine involves the alkylation of ephedrine using ethyl iodide, which introduces the ethyl group into the structure .
  • Hydrochloride Formation: The hydrochloride salt is formed by passing hydrogen chloride gas through a solution of etafedrine .
  • Oxidation: Etafedrine can be oxidized to form ketones or aldehydes under appropriate conditions, although specific reaction pathways may vary based on the reagents used.

Etafedrine hydrochloride exhibits significant biological activity as a bronchodilator and stimulant. It primarily acts as an agonist at beta-adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow in patients with obstructive airway diseases. Additionally, it has been shown to have central nervous system stimulant effects, which can enhance alertness and reduce fatigue .

Pharmacodynamics

  • Mechanism of Action: By binding to beta-2 adrenergic receptors, etafedrine promotes bronchodilation and has vasodilatory effects.
  • Side Effects: Common side effects include tachycardia, hypertension, and potential for anxiety or nervousness due to its stimulant properties .

The synthesis of etafedrine hydrochloride can be achieved through several methods:

  • Alkylation Reaction:
    • Ephedrine is reacted with ethyl iodide in a polar solvent (such as acetone) to introduce the ethyl group.
    • The reaction typically requires a base (like potassium carbonate) to facilitate nucleophilic substitution.
  • Formation of Hydrochloride Salt:
    • The free base form of etafedrine can be converted into its hydrochloride salt by bubbling hydrogen chloride gas through its solution in water or an alcohol .

Etafedrine hydrochloride is primarily used in medical applications including:

  • Bronchodilator Therapy: It is utilized for managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles.
  • Stimulant: In some cases, it may be used off-label for its stimulant effects in treating fatigue or low energy levels associated with various medical conditions .

Research indicates that etafedrine hydrochloride may interact with various substances:

  • Chromium: This mineral may decrease the excretion rate of etafedrine, potentially leading to elevated serum levels and increased risk of side effects .
  • Other Medications: Caution is advised when combining etafedrine with other sympathomimetics or monoamine oxidase inhibitors due to the risk of additive cardiovascular effects.

Etafedrine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Feature
EphedrineVery similarBronchodilatorMore potent central nervous system stimulant
PseudoephedrineSimilarDecongestantLess CNS stimulation than etafedrine
PhenylephrineRelatedNasal decongestantPrimarily alpha-adrenergic activity
MethamphetamineRelatedStimulantStronger CNS effects and potential for abuse

Etafedrine hydrochloride's unique combination of properties makes it particularly effective for respiratory conditions while maintaining a balance between stimulant effects and safety compared to other sympathomimetics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.1233420 g/mol

Monoisotopic Mass

229.1233420 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y134VQ304Y

Related CAS

7681-79-0 (Parent)

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Other CAS

5591-29-7

Wikipedia

Etafedrine hydrochloride

Dates

Modify: 2023-08-15
1: Lindmar R, Löffelholz K, Stieh-Koch U. On the mechanism of bronchodilatation by etafedrine. Arzneimittelforschung. 1985;35(3):602-4. PubMed PMID: 4039586.
2: Legler F, Jansen W. [Double-blind long-term study on a combination of tetracycline, theophylline, doxylamine succinate, etafedrine, phenylephedrine and guaifenesine in chronic bronchitis (author's transl)]. Arzneimittelforschung. 1977;27(4):883-8. German. PubMed PMID: 326265.
3: Kagan G, Rose R. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease. Curr Med Res Opin. 1976;4(6):436-41. PubMed PMID: 793781.

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